molecular formula C19H16GeI2 B14358592 (Diiodomethyl)(triphenyl)germane CAS No. 90159-07-2

(Diiodomethyl)(triphenyl)germane

Cat. No.: B14358592
CAS No.: 90159-07-2
M. Wt: 570.8 g/mol
InChI Key: AVXIXIWHSWSCLR-UHFFFAOYSA-N
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Description

(Diiodomethyl)(triphenyl)germane is an organogermanium compound characterized by a germanium atom bonded to a triphenyl group and a diiodomethyl substituent. The diiodomethyl group introduces steric bulk and electron-withdrawing effects, which may influence its stability, solubility, and applications in cross-coupling reactions or catalytic systems .

Properties

CAS No.

90159-07-2

Molecular Formula

C19H16GeI2

Molecular Weight

570.8 g/mol

IUPAC Name

diiodomethyl(triphenyl)germane

InChI

InChI=1S/C19H16GeI2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

AVXIXIWHSWSCLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diiodomethyl)(triphenyl)germane typically involves the reaction of triphenylgermane with diiodomethane under specific conditions. One common method includes the use of Grignard reagents, where triphenylgermane reacts with diiodomethane in the presence of a catalyst to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(Diiodomethyl)(triphenyl)germane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the diiodomethyl group to a methyl group or other reduced forms.

    Substitution: The diiodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

(Diiodomethyl)(triphenyl)germane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Diiodomethyl)(triphenyl)germane involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation and cleavage of chemical bonds, leading to the desired products or biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key organogermanium compounds with triphenyl or analogous substituents, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituent(s) Key Properties/Data References
Triphenylgermane Ge-H Melting point: 40°C; synthesized via LiAlH4 reduction of Triphenylgermanium bromide
Triphenylgermanium Chloride Ge-Cl IUPAC Name: chloro(triphenyl)germane; used as a precursor in organometallic synthesis
Triethyl(4-iodophenyl)germane Ge-C6H4-I, 3 ethyl groups Yield: 88%; 1H NMR (δ 7.67 ppm, aromatic protons); used in cross-coupling reactions
Triethyl(4-methoxyphenyl)germane Ge-C6H4-OCH3, 3 ethyl Yield: 98%; 13C NMR (δ 159.9 ppm, methoxy carbon); enhanced electron-donating effects
(Diiodomethyl)(triphenyl)germane Ge-CHI2, 3 phenyl Hypothesized higher molecular weight and reactivity due to iodine substituents (Inferred)
Key Observations:
  • Substituent Reactivity : Chloride (in Triphenylgermanium Chloride) and hydride (in Triphenylgermane) substituents enable diverse reactivity, such as nucleophilic substitution or reduction . The diiodomethyl group in the target compound may facilitate oxidative addition in metal-catalyzed reactions, similar to iodine-containing aryl germanes .
  • Electronic Effects : Electron-withdrawing iodine atoms in this compound could polarize the Ge-C bond, increasing electrophilicity compared to methoxy or alkyl-substituted germanes .
  • Synthetic Complexity : Triethyl(aryl)germanes are synthesized via Grignard reactions with >85% yields , whereas Triphenylgermane requires reduction of a bromide precursor . The diiodomethyl variant may require specialized iodination steps.

Physical and Spectroscopic Properties

  • Melting Points : Triphenylgermane melts at 40°C , while halogenated derivatives like Triphenylgermanium Chloride likely have higher melting points due to stronger intermolecular forces. The diiodo substituent in the target compound may further elevate its melting point.
  • NMR Trends : Aromatic protons in Triethyl(4-iodophenyl)germane resonate at δ 7.67 ppm , whereas methoxy-substituted analogs show downfield shifts for oxygen-bearing carbons (δ 159.9 ppm) . The diiodomethyl group’s protons may appear upfield due to iodine’s inductive effects.

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